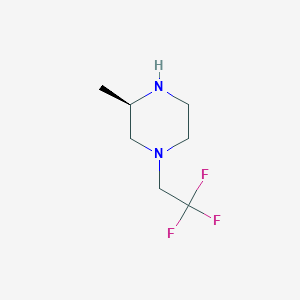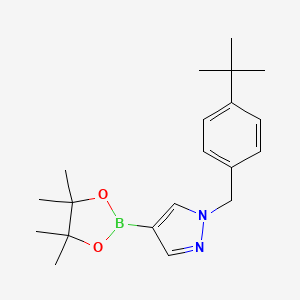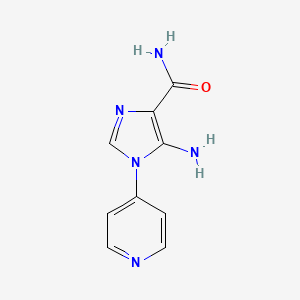
5-氨基-1-(吡啶-4-基)-1H-咪唑-4-甲酰胺
描述
5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety
科学研究应用
5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
Target of Action
Compounds with similar structures, such as imidazo[4,5-b]pyridines, have been found to target gaba a receptors .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, possibly causing changes in their function .
Biochemical Pathways
Related compounds have been shown to influence various cellular pathways necessary for the proper functioning of cells .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Related compounds have been shown to have significant medicinal potential in various disease conditions .
生化分析
Biochemical Properties
5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in nucleotide metabolism, such as adenosine deaminase and guanine deaminase. These interactions can modulate the activity of these enzymes, thereby affecting the overall metabolic flux within the cell .
Cellular Effects
The effects of 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to activate the AMP-activated protein kinase (AMPK) pathway, which plays a pivotal role in maintaining cellular energy homeostasis . Additionally, it can modulate the expression of genes involved in metabolic processes, thereby influencing cellular metabolism and function .
Molecular Mechanism
At the molecular level, 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, thereby modulating signal transduction pathways . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide in laboratory settings are noteworthy. Over time, the stability and degradation of this compound can influence its efficacy and potency. Studies have shown that it remains stable under physiological conditions for extended periods, but its degradation products can have distinct biological activities . Long-term exposure to this compound has been associated with sustained activation of metabolic pathways and prolonged effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide vary with dosage. At low doses, it has been shown to enhance metabolic activity and improve cellular function. At high doses, it can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .
Metabolic Pathways
5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as adenosine deaminase and guanine deaminase, influencing nucleotide metabolism . Additionally, it can modulate the activity of enzymes involved in energy metabolism, such as AMPK, thereby affecting metabolic flux and metabolite levels within the cell .
Transport and Distribution
The transport and distribution of 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with nucleoside transporters, facilitating its uptake into cells . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide is critical for its function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments, thereby modulating its activity and function .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-aminopyridine with ethoxymethylene malononitrile in ethanol under reflux conditions, followed by treatment with triethoxyorthoformate in acetic anhydride to afford the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反应分析
Types of Reactions
5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-substituted imidazole derivatives.
相似化合物的比较
Similar Compounds
5-amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile: Similar in structure but with a pyrazole ring instead of an imidazole ring.
4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-thiol: Contains a triazole ring instead of an imidazole ring.
Uniqueness
5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide is unique due to its specific imidazole-pyridine fusion, which imparts distinct chemical and biological properties. This fusion allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in medicinal chemistry and drug development.
属性
IUPAC Name |
5-amino-1-pyridin-4-ylimidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c10-8-7(9(11)15)13-5-14(8)6-1-3-12-4-2-6/h1-5H,10H2,(H2,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYYJULWGCNUJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C=NC(=C2N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



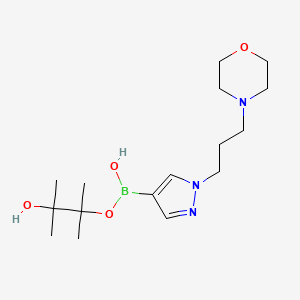
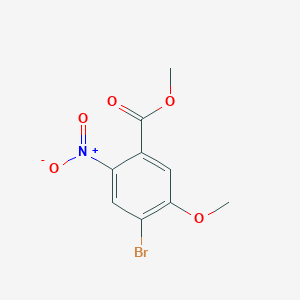
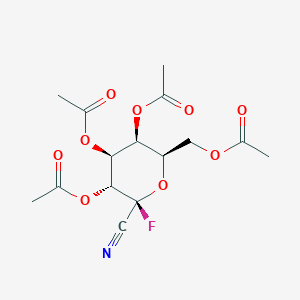

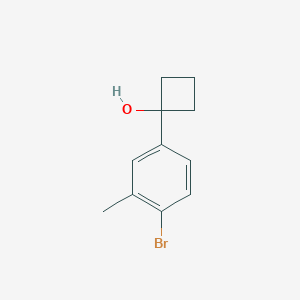
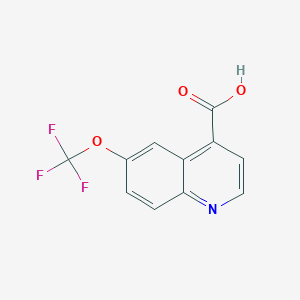
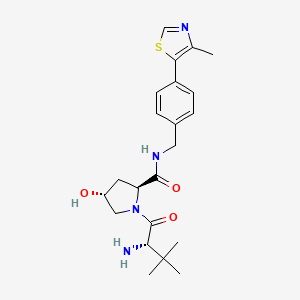

![1-(pyrrolidin-1-yl)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B1445978.png)


